
4-(5-Methyl-2-thienyl)-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-2-thienyl)-N,N-diphenylaniline is an organic compound that features a thienyl group substituted with a methyl group at the 5-position, and an aniline moiety substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-2-thienyl)-N,N-diphenylaniline typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl intermediate can be synthesized by reacting 2-thiophenecarboxaldehyde with methylmagnesium bromide to introduce the methyl group at the 5-position.
Coupling with Aniline Derivative: The thienyl intermediate is then coupled with N,N-diphenylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-2-thienyl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-(5-Methyl-2-thienyl)-N,N-diphenylaniline has several scientific research applications:
Organic Electronics: It can be used as a building block for organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound’s structural features make it a candidate for drug design and development, particularly in targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-2-thienyl)-N,N-diphenylaniline depends on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes within the device.
In Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would depend on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
4-(2-Thienyl)-N,N-diphenylaniline: Similar structure but lacks the methyl group at the 5-position.
4-(5-Methyl-2-furyl)-N,N-diphenylaniline: Similar structure but with a furan ring instead of a thienyl ring.
Uniqueness
4-(5-Methyl-2-thienyl)-N,N-diphenylaniline is unique due to the presence of the methyl group at the 5-position of the thienyl ring, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C23H19NS |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
4-(5-methylthiophen-2-yl)-N,N-diphenylaniline |
InChI |
InChI=1S/C23H19NS/c1-18-12-17-23(25-18)19-13-15-22(16-14-19)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-17H,1H3 |
InChI Key |
JLGCYHPNQZEDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


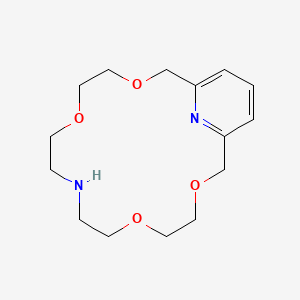
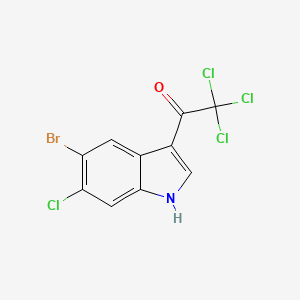

![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)
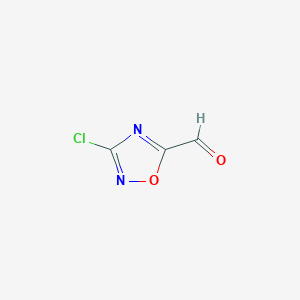

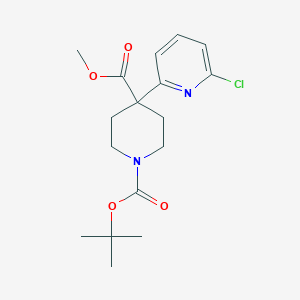
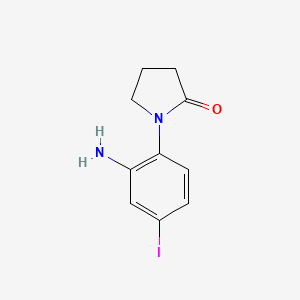

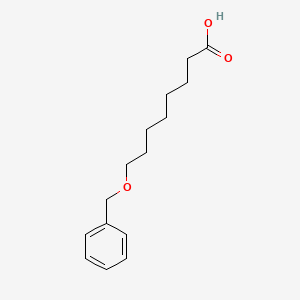
![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)

![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)

